"4-(2-Chloroethoxy)butanoate" chemical properties
"4-(2-Chloroethoxy)butanoate" chemical properties
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "4-(2-Chloroethoxy)butanoate" is not well-documented in publicly available chemical literature. The information presented in this guide is based on established principles of organic chemistry and data from structurally similar compounds. All quantitative data are estimations and should be verified through experimental analysis.
Introduction
4-(2-Chloroethoxy)butanoate is an organic molecule containing an ester, an ether, and an alkyl chloride functional group. Its structure suggests potential utility as a building block in organic synthesis, potentially as a precursor for more complex molecules in pharmaceutical or materials science research. The presence of a reactive chloroethyl group and a cleavable ester linkage makes it an interesting candidate for bifunctional modifications. This guide provides an overview of its predicted chemical properties, a general synthesis protocol, and a proposed workflow for its preparation and handling.
Chemical Properties
The chemical properties of 4-(2-Chloroethoxy)butanoate can be inferred from its constituent functional groups. The ester group will be susceptible to hydrolysis under acidic or basic conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The primary alkyl chloride provides a reactive site for nucleophilic substitution reactions.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of ethyl 4-(2-chloroethoxy)butanoate, a common ester derivative. These values are estimations and should be used as a guideline for experimental design.
| Property | Predicted Value | Method of Estimation |
| Molecular Formula | C₈H₁₅ClO₃ | - |
| Molecular Weight | 194.66 g/mol | - |
| Boiling Point | ~220-240 °C | Based on similar esters and ethers |
| Density | ~1.1 g/cm³ | Based on similar chlorinated esters |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. | General solubility rules for esters |
| Appearance | Colorless to pale yellow liquid | Typical for small organic esters |
Spectral Data (Predicted)
For structural elucidation and purity assessment, the following spectral characteristics are anticipated for ethyl 4-(2-chloroethoxy)butanoate:
| Spectroscopy | Predicted Chemical Shifts / Signals |
| ¹H NMR | Triplet ~1.2 ppm (3H, -CH₂CH₃), Quartet ~4.1 ppm (2H, -CH₂CH₃), Triplet ~2.4 ppm (2H, -C(O)CH₂-), Triplet ~3.7 ppm (2H, -OCH₂CH₂Cl), Triplet ~3.6 ppm (2H, -OCH₂CH₂Cl), Multiplet ~2.0 ppm (2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | ~14 ppm (-CH₂C H₃), ~60 ppm (-C H₂CH₃), ~173 ppm (-C (O)O-), ~30 ppm (-C(O)C H₂-), ~24 ppm (-CH₂C H₂CH₂-), ~68 ppm (-OC H₂CH₂-), ~70 ppm (-OC H₂CH₂Cl), ~42 ppm (-OCH₂C H₂Cl) |
| IR (Infrared) | ~1735 cm⁻¹ (C=O, ester stretch), ~1100 cm⁻¹ (C-O, ether stretch), ~750 cm⁻¹ (C-Cl, alkyl halide stretch) |
Experimental Protocols
The synthesis of 4-(2-Chloroethoxy)butanoate would likely proceed via the esterification of 4-(2-chloroethoxy)butanol with butanoyl chloride or butanoic acid. A more common approach, and the one detailed here, is the synthesis of an ester derivative, such as ethyl 4-(2-chloroethoxy)butanoate, from the corresponding alcohol and carboxylic acid via Fischer esterification.
Synthesis of Ethyl 4-(2-Chloroethoxy)butanoate via Fischer Esterification
This protocol describes a general procedure for the synthesis of ethyl 4-(2-chloroethoxy)butanoate from 4-(2-chloroethoxy)butanol and an excess of ethanol in the presence of an acid catalyst.
Materials:
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4-(2-chloroethoxy)butanol
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Ethanol (anhydrous)
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Sulfuric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: To a round-bottom flask, add 4-(2-chloroethoxy)butanol (1.0 eq) and a significant excess of anhydrous ethanol (5-10 eq).
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Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
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Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
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Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
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Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield the final ethyl 4-(2-chloroethoxy)butanoate.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of ethyl 4-(2-chloroethoxy)butanoate.
Caption: General workflow for the synthesis of ethyl 4-(2-chloroethoxy)butanoate.
Potential Reactivity Pathways
This diagram illustrates the potential reactivity of the different functional groups within 4-(2-chloroethoxy)butanoate.
Caption: Potential reactivity pathways of 4-(2-chloroethoxy)butanoate's functional groups.
